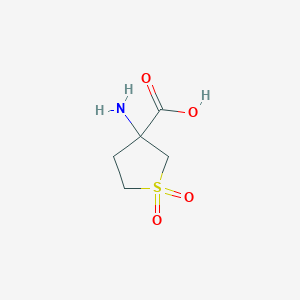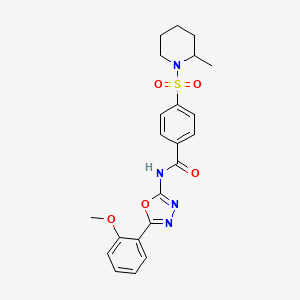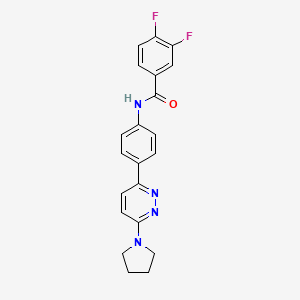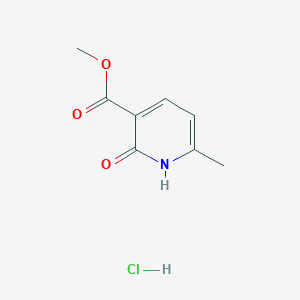![molecular formula C15H22N2O4 B2885646 N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide CAS No. 613655-66-6](/img/structure/B2885646.png)
N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide” is a chemical compound. While there is limited information available specifically on this compound, it shares structural similarities with other compounds that have been studied . For instance, it has a morpholine ring, which is found in many pharmacologically active compounds .
Scientific Research Applications
DNA and Protein Binding Studies
N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and its derivatives have been synthesized and studied for their DNA and protein binding capabilities. These compounds demonstrate the ability to interact with calf thymus DNA via intercalation, as indicated by hypochromism with a red shift in UV, visible, and emission studies. Additionally, they exhibit strong binding affinity to bovine serum albumin (BSA), with a static quenching mechanism observed, highlighting their potential for biochemical research and drug development applications (Raj, 2020).
Antimicrobial Activity
A new class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, derived from hydroxyphenylacetic acid, has been synthesized and characterized. These compounds were evaluated for their antimicrobial activity against various fungal and bacterial strains, with some showing superior in vitro activity compared to standard drugs. This study opens avenues for the development of novel antimicrobial agents with enhanced efficacy (Jayadevappa et al., 2012).
Free Radical Scavenging Activity
The compound N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), a 1-amidoalkyl-2-naphthol derivative, was investigated for its free radical scavenging activity. It demonstrated potent antioxidant capabilities comparable to known antioxidants BHT and BHA. The study suggests the potential use of such compounds in combating oxidative stress-related diseases (Boudebbous et al., 2021).
Broad-Spectrum Antifungal Agents
2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum antifungal agents against Candida and Aspergillus species. Optimization of the compound structure enhanced plasmatic stability while maintaining antifungal activity, demonstrating their potential in antifungal therapy (Bardiot et al., 2015).
Corrosion Inhibition
N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA) has been studied for its corrosion inhibiting effects on mild steel in hydrochloric acid medium. The compound showed significant inhibition efficiency, making it a promising candidate for corrosion protection applications (Nasser & Sathiq, 2016).
Molecular Docking and Anticancer Activity
The synthesis and structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide were elucidated, with in silico modeling targeting the VEGFr receptor to confirm its anticancer activity. This highlights the compound's potential as a novel anticancer drug (Sharma et al., 2018).
Future Directions
The future directions for the study of “N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide” could include a detailed investigation of its synthesis, physical and chemical properties, and potential pharmacological activities. Given the pharmacological importance of morpholine derivatives, this compound could be a potential candidate for drug development .
Mechanism of Action
Target of Action
It’s known that morpholine derivatives, which this compound is a part of, have a wide variety of pharmacological activities .
Mode of Action
One of the morpholine derivatives, n-{4-[(3-chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide, is known to act as an irreversible tyrosine-kinase inhibitor . This suggests that N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Morpholine derivatives are known to have a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given that morpholine derivatives have a wide range of pharmacological activities , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-12(18)16-13-2-4-15(5-3-13)21-11-14(19)10-17-6-8-20-9-7-17/h2-5,14,19H,6-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLVPNGRTJVDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidin-3-yl]acetic acid](/img/structure/B2885563.png)
![3-[1-(3-Methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2885566.png)
![2-[2-(2-chlorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2885567.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2885568.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2885569.png)


![N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2885573.png)
![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4,5-trimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2885574.png)


![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2885582.png)

